N-tert-Butyl-1,1-dimethylpropargylamine CAS number 1118-17-8 properties
N-tert-Butyl-1,1-dimethylpropargylamine CAS number 1118-17-8 properties
An In-depth Technical Guide to N-tert-Butyl-1,1-dimethylpropargylamine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of N-tert-Butyl-1,1-dimethylpropargylamine (CAS No. 1118-17-8), a sterically hindered propargylamine with significant utility in synthetic and medicinal chemistry. The document details its physicochemical properties, spectroscopic characteristics, a validated synthetic approach, and its key application in the construction of heterocyclic scaffolds. The narrative is structured to provide not only technical data but also expert insights into the causality behind its chemical behavior and applications, aimed at researchers, scientists, and professionals in drug development.
Introduction and Molecular Overview
N-tert-Butyl-1,1-dimethylpropargylamine, systematically named N-tert-butyl-2-methylbut-3-yn-2-amine, is a unique aliphatic amine characterized by two key structural features: a terminal alkyne (propargyl group) and significant steric hindrance around the nitrogen atom. The propargylamine moiety is a well-established pharmacophore and a versatile building block in organic synthesis, recognized for its role in a variety of bioactive molecules and chemical transformations.[1] The presence of a bulky tert-butyl group and a gem-dimethyl substituted carbon adjacent to the nitrogen atom imparts specific properties related to stability, reactivity, and solubility, making it a valuable tool for fine-tuning molecular architectures in drug discovery and materials science.[2][3]
This guide elucidates the core properties and chemical utility of this compound, providing a foundational understanding for its application in advanced chemical research.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in experimental settings.
Physical and Chemical Identity
The key identifiers and physical properties of N-tert-Butyl-1,1-dimethylpropargylamine are summarized in the table below. The compound is typically a white, low-melting solid or a clear liquid, soluble in common organic solvents like chloroform and ethyl acetate.[4]
| Property | Value | Reference |
| CAS Number | 1118-17-8 | [5] |
| Molecular Formula | C₉H₁₇N | [5] |
| Molecular Weight | 139.24 g/mol | [5] |
| IUPAC Name | N-tert-butyl-2-methylbut-3-yn-2-amine | [5] |
| Synonyms | N-(1,1-Dimethylethyl)-2-methyl-3-butyn-2-amine, N-tert-Butyl-1,1-dimethyl-2-propynylamine | [4][5] |
| Appearance | White Low Melting Solid / Liquid | [4] |
| Boiling Point | 136 °C | [4] |
| Density | 0.787 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.432 | [4] |
| Flash Point | 18 °C | [4] |
| Solubility | Chloroform, Ethyl Acetate | [4] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its key functional groups.
-
≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹, characteristic of a terminal alkyne C-H bond.[8][9]
-
C≡C Stretch: A weak to medium band in the range of 2100-2140 cm⁻¹, indicative of the carbon-carbon triple bond.[8][9]
-
N-H Stretch: A weak to medium absorption around 3300-3500 cm⁻¹ for the secondary amine N-H bond, which may overlap with the ≡C-H stretch.
-
C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and tert-butyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is predicted to be relatively simple due to the high symmetry of the molecule.
-
≡C-H: A singlet at ~2.2-2.4 ppm.
-
N-H: A broad singlet whose chemical shift is concentration-dependent, typically between 1.0-2.0 ppm.
-
C(CH₃)₂: A singlet at ~1.3-1.5 ppm, integrating to 6 protons.
-
N-C(CH₃)₃: A singlet at ~1.1-1.3 ppm, integrating to 9 protons.
-
-
¹³C NMR: The carbon NMR spectrum will reflect the different carbon environments.
-
Terminal Alkyne Carbons (C≡CH): Two signals expected in the range of 65-90 ppm.
-
Quaternary Carbon (N-C(CH₃)₂): A signal around 50-60 ppm.
-
tert-Butyl Quaternary Carbon (N-C(CH₃)₃): A signal around 50-55 ppm.
-
tert-Butyl Methyl Carbons (N-C(CH₃)₃): A signal around 28-32 ppm.
-
gem-Dimethyl Carbons (N-C(CH₃)₂): A signal around 25-30 ppm.
-
Synthesis and Reactivity
The synthesis of N-tert-Butyl-1,1-dimethylpropargylamine can be achieved through established methodologies for forming C-N bonds. Its reactivity is dominated by the nucleophilic character of the amine and the electrophilic nature of the alkyne.
Representative Synthetic Protocol
A robust and logical pathway for the synthesis of the title compound is via the nucleophilic substitution of a propargylic halide with tert-butylamine. This method leverages commercially available or readily synthesized starting materials.
Reaction: 3-Chloro-2-methyl-3-butyne with tert-butylamine.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-2-methyl-3-butyne (1.0 eq), tert-butylamine (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts and excess amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation to yield the pure amine.[4]
Causality and Experimental Rationale:
-
Choice of Base: A non-nucleophilic inorganic base like K₂CO₃ is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product without competing with the tert-butylamine nucleophile.
-
Excess Amine: Using a slight excess of tert-butylamine ensures the complete consumption of the propargylic chloride starting material.
-
Solvent: Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction mechanism while remaining inert to the reaction conditions.
-
Purification: Vacuum distillation is the preferred method for purification due to the product's relatively high boiling point (136 °C), which helps prevent thermal decomposition.[4]
Key Applications in Synthetic and Medicinal Chemistry
The unique combination of a reactive alkyne and a sterically shielded amine makes this compound a valuable intermediate for constructing complex molecular frameworks, particularly heterocyclic systems.
Synthesis of 2,4-Imidazolidinediones (Hydantoins)
A primary application of N-tert-Butyl-1,1-dimethylpropargylamine is its use in cyclization reactions to form substituted 2,4-imidazolidinediones, commonly known as hydantoins.[4] The hydantoin core is a privileged scaffold in medicinal chemistry, found in numerous drugs with anticonvulsant and antiarrhythmic activities.[8]
Reaction Mechanism: The synthesis typically involves the reaction of the propargylamine with an isocyanate. The proposed mechanism proceeds via two key steps:
-
Urea Formation: The nucleophilic nitrogen of the propargylamine attacks the electrophilic carbon of the isocyanate to form a propargylic urea intermediate.
-
Intramolecular Cyclization: Under basic or metal-catalyzed conditions, the nitrogen atom of the newly formed urea attacks the internal carbon of the alkyne in a 5-exo-dig cyclization, which is a highly favored ring-closing pathway. Tautomerization of the resulting enamine intermediate yields the stable hydantoin ring system.[5]
Role in Drug Discovery
The structural features of N-tert-Butyl-1,1-dimethylpropargylamine are highly relevant in the context of modern drug design.
-
Propargylamine Pharmacophore: The propargylamine group is a key component in several marketed drugs, particularly monoamine oxidase (MAO) inhibitors like rasagiline and selegiline, used in the treatment of Parkinson's disease.[1] The alkyne moiety can act as an irreversible inhibitor by forming a covalent bond with the enzyme's active site.
-
Steric Shielding: The bulky tert-butyl and gem-dimethyl groups provide significant steric hindrance around the nitrogen atom.[2] This can be strategically employed in drug design to:
-
Enhance Metabolic Stability: The steric bulk can protect the amine from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the drug's half-life.[3][10]
-
Modulate Potency and Selectivity: The defined three-dimensional shape can enforce a specific conformation, leading to more selective binding to a biological target.[11]
-
Improve Physicochemical Properties: The lipophilic nature of the alkyl groups can increase solubility in non-polar environments, which may improve membrane permeability.[12]
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. N-tert-Butyl-1,1-dimethylpropargylamine is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification: [5]
-
Flammable Liquids (Category 2): H225 - Highly flammable liquid and vapor.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. A refrigerator is recommended for long-term storage.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-tert-Butyl-1,1-dimethylpropargylamine is a specialized chemical intermediate with a unique profile of steric and electronic properties. Its utility in the synthesis of medicinally relevant heterocyclic scaffolds, such as hydantoins, underscores its importance for researchers in organic synthesis and drug discovery. The strategic incorporation of its sterically hindered propargylamine motif offers a sophisticated tool for modulating the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. Adherence to strict safety protocols is essential when handling this reactive and flammable compound.
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